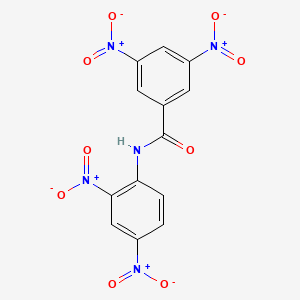

2',3,4',5-Tetranitrobenzanilide

Description

Properties

CAS No. |

73454-97-4 |

|---|---|

Molecular Formula |

C13H7N5O9 |

Molecular Weight |

377.22 g/mol |

IUPAC Name |

N-(2,4-dinitrophenyl)-3,5-dinitrobenzamide |

InChI |

InChI=1S/C13H7N5O9/c19-13(7-3-9(16(22)23)5-10(4-7)17(24)25)14-11-2-1-8(15(20)21)6-12(11)18(26)27/h1-6H,(H,14,19) |

InChI Key |

FXSXEDOTGREJNM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-] |

Origin of Product |

United States |

Comparison with Similar Compounds

5'-Nitro-2'-(4-Nitrophenyl)benzanilide

Structural Differences: This compound (CAS entry in ) features two nitro groups at the 4 and 4' positions of the biphenyl system, forming a dinitrobenzanilide. In contrast, 2',3,4',5-tetranitrobenzanilide has four nitro groups, which likely increase its molecular density and oxidative stability. However, the dinitro compound’s reduced nitro substitution could improve solubility in organic solvents, making it more suitable for pesticidal formulations .

2,4,6-Trinitrotoluene (TNT)

Structural Differences: TNT () is a trinitro-substituted toluene, lacking the amide linkage present in benzanilides. Functional Implications: TNT’s three nitro groups on a methylbenzene backbone make it a high-energy explosive with well-characterized detonation velocity (~6,900 m/s). The tetranitrobenzanilide’s additional nitro group and rigid amide structure might increase energy density but could also reduce stability due to steric strain .

Tecnazene (1,2,4,5-Tetrachloro-3-Nitrobenzene)

Structural Differences : Tecnazene () replaces benzanilide’s amide group with chlorine atoms and a single nitro group on a benzene ring.

Functional Implications : Tecnazene’s primary use as a fungicide highlights the role of nitro and chloro groups in biological activity. The tetranitrobenzanilide’s lack of chlorine and presence of an amide group may redirect its application toward materials science or pharmaceuticals rather than agrochemicals .

Tetraniliprole

Structural Differences : Tetraniliprole () is a complex pyrazole-carboxamide pesticide with trifluoromethyl and tetrazolyl groups. Unlike the tetranitrobenzanilide, it lacks a benzanilide backbone but shares nitro functionalization.

Functional Implications : Tetraniliprole’s design emphasizes target specificity in pest control, suggesting that nitro groups in the tetranitrobenzanilide could similarly be tailored for bioactivity if combined with appropriate pharmacophores .

Data Table: Structural and Functional Comparison

| Compound | Backbone | Nitro Groups | Key Substituents | Potential Applications |

|---|---|---|---|---|

| 2',3,4',5-Tetranitrobenzanilide | Benzanilide | 4 | Amide linkage | Explosives, polymers |

| 5'-Nitro-2'-(4-nitrophenyl)benzanilide | Benzanilide | 2 | Biphenyl system | Agrochemical intermediates |

| TNT | Toluene | 3 | Methyl group | Military explosives |

| Tecnazene | Benzene | 1 | 4 Chlorine atoms | Fungicide |

| Tetraniliprole | Pyrazole-carboxamide | 1 | Trifluoromethyl, tetrazolyl | Insecticide |

Impact of Nitro Group Position and Count

- Stability : Increased nitro substitution generally raises thermal stability but may decrease molecular stability due to steric and electronic effects. For example, TNT’s symmetrical nitro placement enhances stability, whereas asymmetrical nitro groups in benzanilides could introduce strain .

- Reactivity : The amide group in tetranitrobenzanilide offers sites for hydrogen bonding or further functionalization, unlike TNT’s inert methyl group. This could enable applications in polymer crosslinking or drug delivery .

- Applications : Nitroaromatics with fewer substituents (e.g., tecnazene) often serve in agrochemicals, while highly nitrated compounds (e.g., TNT) dominate explosives. Tetranitrobenzanilide’s hybrid structure may bridge these domains .

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of 2',3,4',5-Tetranitrobenzanilide to ensure high purity and yield?

- Methodological Answer : Synthesis optimization requires systematic variation of reaction parameters (e.g., nitration temperature, stoichiometry of nitric acid, and reaction time). Monitor intermediates via HPLC or LC-MS to track nitro-group incorporation. Purification via recrystallization in mixed solvents (e.g., ethanol/water) can enhance purity. Validate final product purity (>98%) using ¹H/¹³C NMR and elemental analysis .

Q. How can researchers resolve contradictions in spectroscopic data (e.g., NMR, IR) for 2',3,4',5-Tetranitrobenzanilide derivatives?

- Methodological Answer : Contradictions may arise from positional isomerism or solvent effects. Use computational chemistry tools (DFT) to simulate NMR/IR spectra for comparison with experimental data. Cross-validate findings with X-ray crystallography to confirm molecular geometry. Iterative analysis, as emphasized in qualitative research frameworks, ensures robustness .

Q. What analytical techniques are critical for characterizing the solubility and stability of 2',3,4',5-Tetranitrobenzanilide in polar solvents?

- Methodological Answer : Perform UV-Vis spectroscopy to assess solubility in solvents like DMSO or acetonitrile. Stability studies should include accelerated aging tests under varying pH and temperature conditions, analyzed via HPLC-UV to detect degradation products. Reference standards (e.g., tetrachlorobiphenyls) from analytical catalogs ensure calibration accuracy .

Advanced Research Questions

Q. How can the thermal decomposition pathways of 2',3,4',5-Tetranitrobenzanilide be elucidated under controlled conditions?

- Methodological Answer : Use thermogravimetric analysis (TGA) coupled with mass spectrometry (MS) to identify volatile decomposition products. Compare results with differential scanning calorimetry (DSC) to map exothermic/endothermic transitions. For conflicting data, apply kinetic modeling (e.g., Friedman method) to resolve reaction mechanisms .

Q. What strategies mitigate batch-to-batch variability in the synthesis of 2',3,4',5-Tetranitrobenzanilide for reproducibility in kinetic studies?

- Methodological Answer : Implement statistical design of experiments (DoE) to isolate critical variables (e.g., stirring rate, cooling gradients). Use quality-by-design (QbD) principles to establish a design space. Cross-reference with certified protocols for nitroaromatic compounds, ensuring traceability .

Q. How can computational modeling predict the reactivity of 2',3,4',5-Tetranitrobenzanilide in electrophilic substitution reactions?

- Methodological Answer : Employ density functional theory (DFT) to calculate Fukui indices and electrostatic potential maps. Validate predictions with Hammett substituent constants derived from experimental rate data. Triangulate results with literature on analogous tetranitro compounds (e.g., tetrachlorobiphenyls) .

Data Contradiction and Validation

Q. How should researchers address discrepancies between theoretical and experimental detonation velocities for 2',3,4',5-Tetranitrobenzanilide?

- Methodological Answer : Discrepancies may stem from impurities or incomplete reaction equilibria. Re-run experiments under inert atmospheres and validate purity via GC-MS . Compare computational models (e.g., Cheetah thermochemical code) with empirical data from cylinder test experiments . Iterative refinement aligns with qualitative research practices for resolving contradictions .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.